2-[4-(Butylamino)phenyl]propanoic acid
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Overview
Description
2-[4-(Butylamino)phenyl]propanoic acid is an organic compound that falls under the category of aromatic amines and carboxylic acids. This compound is characterized by the presence of a butylamino group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Butylamino)phenyl]propanoic acid typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is then reduced to aniline using reducing agents such as iron and hydrochloric acid.
Alkylation: Aniline undergoes alkylation with butyl bromide to form N-butylaniline.
Friedel-Crafts Acylation: N-butylaniline is subjected to Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Butylamino)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
2-[4-(Butylamino)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Butylamino)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Isobutylamino)phenyl]propanoic acid
- 2-[4-(Methylamino)phenyl]propanoic acid
- 2-[4-(Ethylamino)phenyl]propanoic acid
Uniqueness
2-[4-(Butylamino)phenyl]propanoic acid is unique due to its specific butylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
CAS No. |
39718-87-1 |
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Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-[4-(butylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13(15)16/h5-8,10,14H,3-4,9H2,1-2H3,(H,15,16) |
InChI Key |
OKRXZNVGRQPRAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(C)C(=O)O |
Origin of Product |
United States |
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